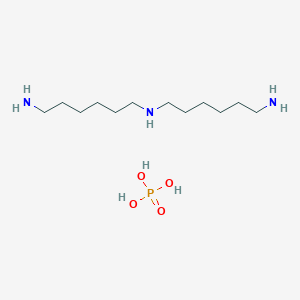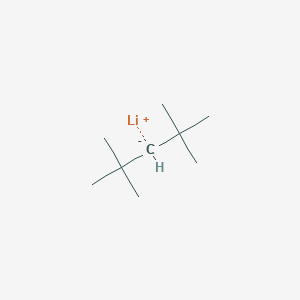
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Bromo-1-cyclohexyl-3,4-diméthylphospholane est un composé organophosphoré caractérisé par la présence d'un atome de brome, d'un groupe cyclohexyle et de deux groupes méthyle attachés à un cycle phospholane.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du 2-Bromo-1-cyclohexyl-3,4-diméthylphospholane implique généralement la réaction de la cyclohexylphosphine avec le brome en présence d'un solvant approprié. Les conditions de réaction incluent souvent des températures contrôlées et des atmosphères inertes pour empêcher des réactions secondaires indésirables. La réaction générale peut être représentée comme suit :
Cyclohexylphosphine+Bromine→2-Bromo-1-cyclohexyl-3,4-diméthylphospholane
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la distillation et la cristallisation peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de Réactions
Le 2-Bromo-1-cyclohexyl-3,4-diméthylphospholane peut subir diverses réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome peut être remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'Oxydation : Le cycle phospholane peut être oxydé pour former des oxydes de phosphine.
Réactions de Réduction : Le composé peut être réduit pour former des phosphines.
Réactifs et Conditions Courantes
Substitution : Nucléophiles tels que les alcoolates de sodium ou les amines dans des solvants polaires.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Principaux Produits
Substitution : Phospholanes substitués correspondants.
Oxydation : Oxydes de phosphine.
Réduction : Phosphines.
4. Applications de la Recherche Scientifique
Le 2-Bromo-1-cyclohexyl-3,4-diméthylphospholane présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de divers composés organophosphorés.
Biologie : Investigé pour son potentiel en tant que ligand en chimie de coordination et ses interactions avec les molécules biologiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme élément constitutif de produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'Action
Le mécanisme d'action du 2-Bromo-1-cyclohexyl-3,4-diméthylphospholane implique sa capacité à agir comme nucléophile ou électrophile dans diverses réactions chimiques. L'atome de brome et le cycle phospholane jouent un rôle crucial dans sa réactivité. Le composé peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs et d'autres biomolécules, conduisant à des effets biologiques potentiels.
Applications De Recherche Scientifique
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phospholane ring play crucial roles in its reactivity. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Composés Similaires
- 2-Bromo-1-cyclohexylphospholane
- 1-Cyclohexyl-3,4-diméthylphospholane
- 2-Bromo-3,4-diméthylphospholane
Unicité
Le 2-Bromo-1-cyclohexyl-3,4-diméthylphospholane est unique en raison de la présence à la fois d'un groupe cyclohexyle et de deux groupes méthyle sur le cycle phospholane, ce qui peut influencer sa réactivité chimique et ses applications potentielles. La combinaison de ces substituants confère des propriétés stériques et électroniques distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
146440-99-5 |
|---|---|
Formule moléculaire |
C12H22BrP |
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
2-bromo-1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C12H22BrP/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
Clé InChI |
VPYASXCJSIEHBM-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(C(C1C)Br)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


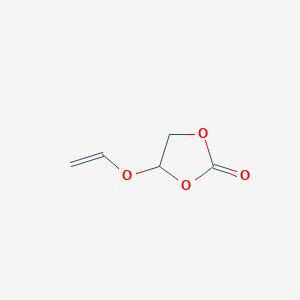
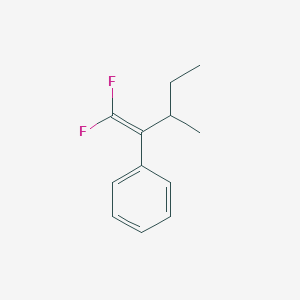
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
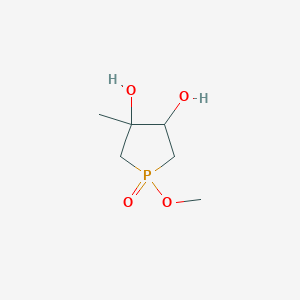
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
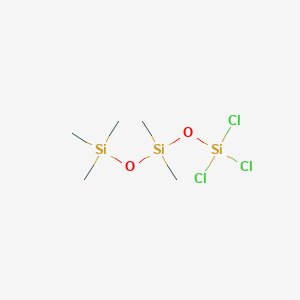
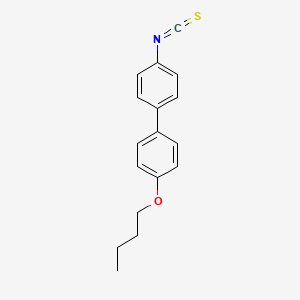
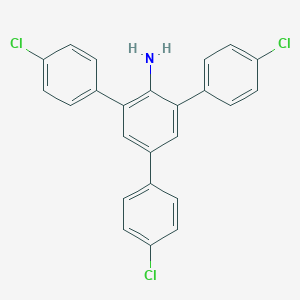
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

